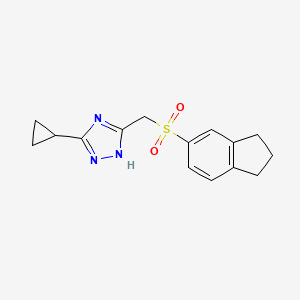![molecular formula C15H10BrClFN3O B7663687 4-bromo-N-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-fluoroaniline](/img/structure/B7663687.png)
4-bromo-N-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-fluoroaniline is a chemical compound with potential applications in scientific research. It is a member of the oxadiazole family of compounds, which have been investigated for their potential as therapeutic agents due to their diverse biological activities. In
Mechanism of Action
The mechanism of action of 4-bromo-N-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-fluoroaniline involves the inhibition of specific enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer, as well as the activity of the epidermal growth factor receptor (EGFR), which is overexpressed in various types of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. It has been shown to have anti-inflammatory and anti-cancer properties in vitro and in animal models. However, further research is needed to determine its potential effects on human health.
Advantages and Limitations for Lab Experiments
The advantages of using 4-bromo-N-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-fluoroaniline in lab experiments include its ability to selectively inhibit specific enzymes and receptors, as well as its potential therapeutic applications. However, its limitations include its potential toxicity and the need for further research to determine its safety and efficacy.
Future Directions
There are several future directions for research on 4-bromo-N-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-fluoroaniline. These include:
1. Investigating its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.
2. Studying its mechanism of action in more detail to better understand its effects on specific enzymes and receptors.
3. Exploring its potential use in combination with other therapeutic agents to enhance its efficacy.
4. Investigating its potential toxicity and safety in animal models and human clinical trials.
5. Developing new synthesis methods to improve its yield and purity.
Synthesis Methods
The synthesis of 4-bromo-N-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-fluoroaniline involves the reaction of 4-bromo-2-fluoroaniline with 3-chlorophenyl isocyanate and formic acid in the presence of a catalyst. The resulting product is a white crystalline solid with a melting point of 237-239°C.
Scientific Research Applications
4-bromo-N-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-fluoroaniline has potential applications in scientific research due to its ability to inhibit the activity of certain enzymes and receptors. It has been investigated for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.
Properties
IUPAC Name |
4-bromo-N-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClFN3O/c16-10-4-5-13(12(18)7-10)19-8-14-20-21-15(22-14)9-2-1-3-11(17)6-9/h1-7,19H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUNHDBXAYIHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)CNC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-methylphenyl)sulfonyl-N-[(5-methylpyridin-2-yl)methyl]propan-2-amine](/img/structure/B7663607.png)

![2-fluoro-6-hydroxy-N-(2-methoxyethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7663621.png)
![Methyl 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7663625.png)
![1-[(2,2-Dimethylcyclohexyl)amino]-3-(oxan-4-yloxy)propan-2-ol](/img/structure/B7663633.png)
![5-bromo-N-[1-(3-chloropyridin-2-yl)pyrazol-3-yl]-2-fluorobenzamide](/img/structure/B7663640.png)
![3-chloro-2-fluoro-N-[[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methyl]aniline](/img/structure/B7663651.png)
![4-[1-(2,4-Dimethylphenyl)imidazol-2-yl]sulfonylbutanenitrile](/img/structure/B7663656.png)
![2-[[1-(4-Fluorophenyl)pyrazol-3-yl]methoxy]benzamide](/img/structure/B7663663.png)
![5-[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B7663665.png)
![4-bromo-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B7663668.png)
![3-(5-Fluoropyridin-2-yl)-1-methyl-1-[2-(oxan-4-yl)ethyl]urea](/img/structure/B7663698.png)
![3-cyclopropyl-5-[[1-(3-fluorophenyl)imidazol-2-yl]sulfonylmethyl]-1H-1,2,4-triazole](/img/structure/B7663706.png)
![4-hydroxy-N-[2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]benzamide](/img/structure/B7663707.png)
